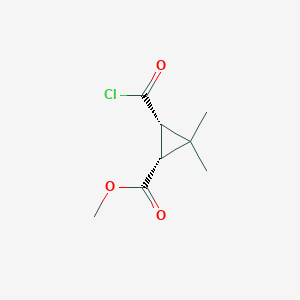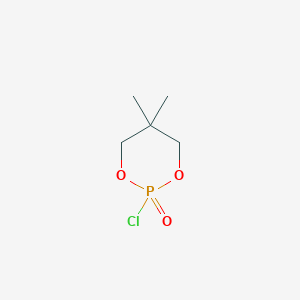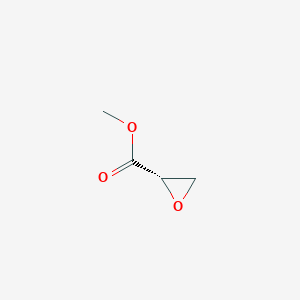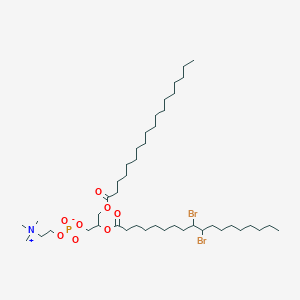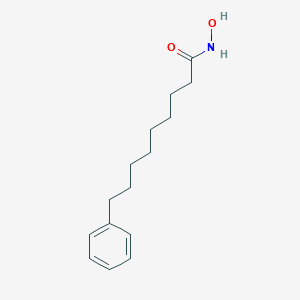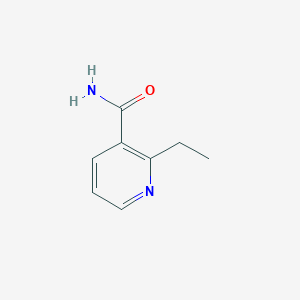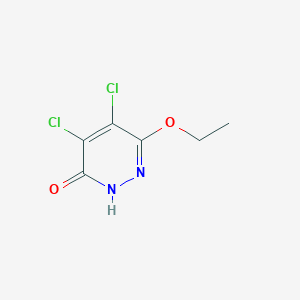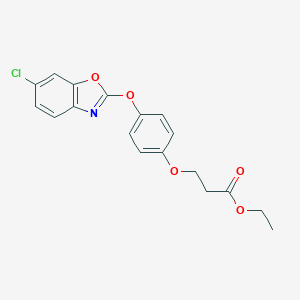
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate, also known as ETOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETOB is a derivative of the compound 6-chlorobenzoxazole-2-carboxylic acid, which is used as a starting material for the synthesis of ETOB. In
作用机制
The mechanism of action of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. In Alzheimer's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In Parkinson's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to activate the dopamine D2 receptor, which is involved in the regulation of movement and mood.
生化和生理效应
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to induce apoptosis, or programmed cell death, which can lead to the elimination of cancer cells. In Alzheimer's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to improve cognitive function and memory in animal models. In Parkinson's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to improve motor function and reduce the severity of symptoms in animal models.
实验室实验的优点和局限性
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate. In medicine, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be further investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be studied as a potential alternative to traditional pesticides and herbicides. In material science, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers and optoelectronic materials.
Conclusion:
In conclusion, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate is a synthetic compound with significant potential for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate and its applications in various fields.
合成方法
The synthesis of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate involves the reaction of 6-chlorobenzoxazole-2-carboxylic acid with ethyl 4-(2-hydroxyethoxy)phenylacetate in the presence of a catalyst. The reaction proceeds through esterification and cyclization to form Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate. The yield of the reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
科学研究应用
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been studied as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds. In material science, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been investigated as a potential building block for the synthesis of novel materials with unique properties.
属性
CAS 编号 |
116573-18-3 |
|---|---|
产品名称 |
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate |
分子式 |
C18H16ClNO5 |
分子量 |
361.8 g/mol |
IUPAC 名称 |
ethyl 3-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5/c1-2-22-17(21)9-10-23-13-4-6-14(7-5-13)24-18-20-15-8-3-12(19)11-16(15)25-18/h3-8,11H,2,9-10H2,1H3 |
InChI 键 |
ZZJKDQVEAHXHLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
规范 SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



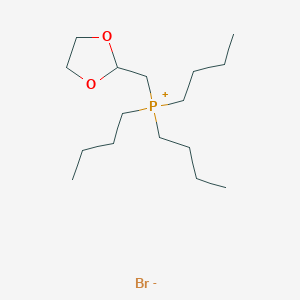
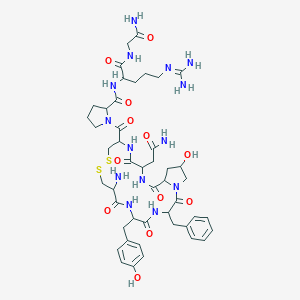
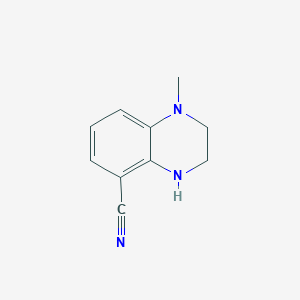
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
